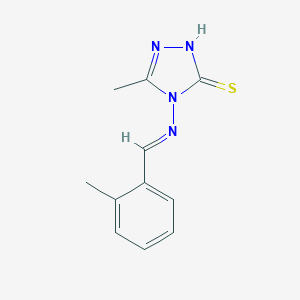![molecular formula C26H17ClFNO5 B254719 Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several unique properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its ability to react with ROS and undergo a chemical change that results in fluorescence. This reaction is highly specific and allows for the selective detection of ROS in cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal biochemical and physiological effects on cells. This compound is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying the effects of ROS on cells without introducing any unwanted effects.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its high sensitivity and specificity for ROS. This allows for the accurate detection of changes in ROS levels in cells. However, one limitation of using this compound is its relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
There are several future directions for research involving Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One area of research involves the development of new fluorescent probes based on this compound that can detect other reactive species in cells. Another area of research involves the use of this compound in in vivo imaging studies to monitor changes in ROS levels in living organisms. Additionally, researchers are exploring the use of this compound in the development of new therapies for diseases that involve oxidative stress.
合成法
The synthesis of Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves the use of several chemical reactions. The starting materials for the synthesis are 2-chlorobenzaldehyde, 7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole-1-carboxylic acid, and methyl 4-aminobenzoate. These compounds are reacted together in the presence of various reagents, including acetic anhydride and triethylamine, to produce the desired product.
科学的研究の応用
Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have several potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound has been shown to be highly sensitive to ROS and can be used to monitor changes in ROS levels in real-time.
特性
分子式 |
C26H17ClFNO5 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC名 |
methyl 4-[2-[(2-chlorophenyl)methyl]-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H17ClFNO5/c1-33-26(32)15-8-6-14(7-9-15)22-21-23(30)18-12-17(28)10-11-20(18)34-24(21)25(31)29(22)13-16-4-2-3-5-19(16)27/h2-12,22H,13H2,1H3 |
InChIキー |
ZBYBCASOSFRJHE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)F |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)

![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)
![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)